5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.
Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. Decitabine was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].
Decitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of decitabine is as a Nucleic Acid Synthesis Inhibitor.
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
See also: Cedazuridine; decitabine (component of).
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
CAS No.: 22432-95-7
VCID: VC21334578
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one - 22432-95-7](/images/no_structure.jpg)
Description |
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a synthetic organic compound belonging to the triazine class. It is structurally related to nucleosides, which are crucial components of nucleic acids. This compound is also known as α-decitabine or an alpha-isomer of decitabine, although it is distinct in its chemical structure and properties. Synonyms and CAS Number
Physical and Chemical Characteristics
Synthesis and ApplicationsThe synthesis of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves complex organic reactions. These processes often require specific catalysts and controlled conditions to optimize yields. The compound's potential applications are primarily in pharmaceutical research, particularly in the development of antineoplastic agents due to its structural similarity to nucleosides. Biological SignificanceWhile specific biological mechanisms of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one are not extensively documented, compounds in this class can interfere with DNA synthesis and modification. This interference can lead to the reactivation of silenced genes, which is a strategy used in cancer therapy to inhibit tumor growth. Research Findings and Future DirectionsResearch on this compound is limited, but its structural similarity to known antineoplastic agents suggests potential therapeutic applications. Further studies are needed to elucidate its biological effects and explore its utility in medical treatments. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 22432-95-7 | ||||||||||
Product Name | 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | ||||||||||
Molecular Formula | C8H12N4O4 | ||||||||||
Molecular Weight | 228.21 g/mol | ||||||||||
IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | ||||||||||
Standard InChI | InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | ||||||||||
Standard InChIKey | XAUDJQYHKZQPEU-KVQBGUIXSA-N | ||||||||||
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O | ||||||||||
SMILES | C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | ||||||||||
Canonical SMILES | C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | ||||||||||
Appearance | White Solid | ||||||||||
Melting Point | 193-196 | ||||||||||
Physical Description | 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug. Solid |
||||||||||
Purity | > 95% | ||||||||||
Quantity | Milligrams-Grams | ||||||||||
Solubility | 5.50e+00 g/L | ||||||||||
Synonyms | 2' Deoxy 5 azacytidine 2'-deoxy-5-azacytidine 5 Aza 2' deoxycytidine 5 Azadeoxycytidine 5 Deoxyazacytidine 5-aza-2'-deoxycytidine 5-AzadC 5-azadeoxycytidine 5-deoxyazacytidine 5AzadC AzadC compound Compound, AzadC Dacogen decitabine decitabine mesylate Mesylate, Decitabine NSC 127716 NSC-127716 NSC127716 |
||||||||||
PubChem Compound | 451668 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume